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yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a versatile bifunctional molecule of significant
interest in medicinal chemistry and materials science. Its structure, featuring a phenylboronic
acid moiety and a tetrazole ring, allows for diverse chemical modifications, making it a valuable
building block in the synthesis of complex organic molecules and active pharmaceutical
ingredients. The tetrazole group often serves as a bioisostere for a carboxylic acid, potentially
improving the pharmacokinetic profile of drug candidates.[1] This guide provides a
comprehensive overview of the analytical methodologies for the complete structure elucidation
of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid, including predicted and comparative spectral
data, detailed experimental protocols, and visual workflows.

Chemical Structure and Properties

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a white to off-white solid with the chemical
formula C7H7BN4O2 and a molecular weight of 189.97 g/mol .[2][3][4] It is typically used in
organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

[1][4]
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Property Value Reference

[2-(2H-tetrazol-5-

'UPAC Name yl)phenyl]boronic acid 13
CAS Number 155884-01-8 [21[31[4]
Molecular Formula C7H7BN4O2 [21[3][4]
Molecular Weight 189.97 g/mol [2][3][4]
Appearance White to off-white solid [2]
Melting Point 148-152 °C [4]

Synthesis

A plausible synthetic route to (2-(1H-Tetrazol-5-yl)phenyl)boronic acid starts from 2-
cyanophenylboronic acid. The synthesis involves the [2+3] cycloaddition of an azide source,
such as sodium azide, to the nitrile group of 2-cyanophenylboronic acid. This reaction is a
common method for the formation of a tetrazole ring.

Starting Material

(Z-Cyanophenylboronic Acid

Reagents Reaction Product
(Lewis Acid (e.g., ZnCIZ)J ([2+3] Cycloaddition ((2 (1H-Tetrazol-5-yl)phenyl)boronic acid)
(Sodium Azide (NaN3))

Click to download full resolution via product page
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A plausible synthetic workflow for the target molecule.

Structure Elucidation Workflow

The comprehensive structural characterization of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid
involves a combination of spectroscopic and analytical techniques.

Sample Preparation

[Synthesis & Purification]

Spectroscopic Analysis Structural Confirmation
NMR Spectroscopy Mass Spectrometry Single Crystal X-ray
(1H, 13C, 11B) (HRMS) Diffraction

Final Structure
A4
Elucidated Structure |---------~- :

Click to download full resolution via product page

General workflow for structure elucidation.

Spectroscopic Data (Predicted and Comparative)

Due to the absence of publicly available experimental spectra for (2-(1H-Tetrazol-5-
yl)phenyl)boronic acid, the following data is predicted based on the analysis of similar
compounds, such as phenylboronic acid and various tetrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding
to the aromatic protons and the exchangeable protons of the boronic acid and tetrazole groups.
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Predicted Chemical

Shift (5, ppm) Multiplicity Number of Protons  Assignment
~10.0 - 14.0 broad s 1H Tetrazole N-H
~7.8-8.2 m 2H Aromatic C-H
~7.4-7.7 m 2H Aromatic C-H
~5.0-6.0 broad s 2H Boronic acid O-H

13C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the aromatic carbons
and the tetrazole carbon. The carbon attached to the boron atom may be difficult to observe.[5]

Predicted Chemical Shift (8, ppm)

Assignment

~160 Tetrazole C5
~130 - 140 Aromatic C (quaternary)
~125- 135 Aromatic C-H
Not observed Aromatic C-B

1B NMR (Boron NMR): The 1B NMR spectrum is a key indicator of the coordination state of
the boron atom. For a trigonal planar boronic acid, a single broad resonance is expected.

Predicted Chemical Shift (6, ppm)

Assignment

~27 - 30

sp2 hybridized Boron

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the

molecule, confirming its elemental composition.
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lon Calculated m/z
[M-H]~ 189.0584
[M+H]* 191.0740

Experimental Protocols
NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-ds, Methanol-d4). DMSO-ds is often preferred for
boronic acids as it can help in observing the exchangeable protons.

e 1H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32
scans.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower
natural abundance and sensitivity of the *3C nucleus, a larger number of scans (e.g., 1024 or
more) and a longer relaxation delay may be necessary.

o 11B NMR: Use a spectrometer equipped with a broadband probe. A boron-free quartz NMR
tube is recommended to avoid background signals. The spectrum is typically referenced to
BFs-OEtz as an external standard.[6]

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

 Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution
mass analyzer (e.g., TOF or Orbitrap).

e Analysis: Acquire spectra in both positive and negative ion modes. The mobile phase can be
a mixture of acetonitrile and water with a small amount of formic acid (for positive mode) or
ammonium hydroxide (for negative mode) to aid ionization.
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X-ray Crystallography

o Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can
be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling
crystallization from a suitable solvent or solvent mixture.

o Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a
single-crystal X-ray diffractometer, typically with Mo Ka or Cu Ka radiation.

e Structure Solution and Refinement: Process the collected data to determine the unit cell and
space group. Solve the crystal structure using direct methods or Patterson methods,
followed by refinement using full-matrix least-squares techniques.

Conclusion

The structural elucidation of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid requires a multi-
technique analytical approach. While direct experimental data is not readily available in the
public domain, a combination of NMR spectroscopy (*H, 13C, and 11B), high-resolution mass
spectrometry, and single-crystal X-ray crystallography provides the necessary tools for
unambiguous structure confirmation. The predicted and comparative data, along with the
detailed experimental protocols provided in this guide, serve as a valuable resource for
researchers working with this and related compounds in the fields of drug discovery and
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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